molecular formula C11H12O3 B15047292 Ethyl 3-(3-hydroxyphenyl)prop-2-enoate

Ethyl 3-(3-hydroxyphenyl)prop-2-enoate

Cat. No.: B15047292
M. Wt: 192.21 g/mol
InChI Key: DOPAESGJVMAJIC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-hydroxyphenyl)prop-2-enoate (CAS 3943-96-2), also known as ethyl m-coumarate, is an α,β-unsaturated ester with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is of significant interest in organic synthesis and pharmaceutical research, serving as a key building block for the development of more complex molecules . Its structure, featuring a prop-2-enoate backbone substituted with a hydroxy group on the phenyl ring at the 3-position, allows for conjugation across the double bond and influences both its reactivity and intermolecular interactions, such as hydrogen bonding . Related natural compounds, such as the ethyl ester of 3,4-dihydroxycinnamic acid extracted from the Aristotelia chilensis (Maqui) tree, have been studied for their biological activities, which include antioxidant and anti-inflammatory properties . This suggests potential research avenues for this compound as a precursor or analog in biological studies. From a chemical synthesis perspective, this ester can be prepared via Claisen-like condensation reactions, where derivatives of ethyl acetoacetate react with benzaldehyde analogs under basic conditions . Its reactivity allows it to undergo various transformations, including Michael additions or cyclization reactions, making it a versatile intermediate . The compound has a density of 1.162 g/cm³, a boiling point of 340.5°C at 760 mmHg, and a flash point of 147.6°C . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 3-(3-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8,12H,2H2,1H3

InChI Key

DOPAESGJVMAJIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Ethyl 3 3 Hydroxyphenyl Prop 2 Enoate

Direct and Indirect Synthetic Routes

The synthesis of Ethyl 3-(3-hydroxyphenyl)prop-2-enoate can be achieved through several direct and indirect chemical methods. Direct routes primarily involve the esterification of 3-(3-hydroxyphenyl)prop-2-enoic acid, while indirect routes focus on the formation of the α,β-unsaturated system through various olefination reactions.

Esterification Protocols for Propenoate Derivatives

The direct esterification of 3-(3-hydroxyphenyl)prop-2-enoic acid (also known as m-coumaric acid) with ethanol (B145695) is a fundamental approach to obtaining the title compound. Several established esterification protocols can be employed, each with distinct advantages and limitations, particularly concerning the presence of the phenolic hydroxyl group which can sometimes compete in side reactions.

Fischer-Speier Esterification: This classical method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and driven to completion by using a large excess of the alcohol or by removing water as it is formed. While cost-effective, the harsh acidic conditions can sometimes lead to side reactions, especially with sensitive substrates.

Steglich Esterification: For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds at room temperature and is highly efficient for a wide range of carboxylic acids and alcohols. The formation of a urea (B33335) byproduct, which can be challenging to remove completely, is a notable drawback.

Mitsunobu Reaction: The Mitsunobu reaction provides another mild and powerful method for esterification, particularly useful when stereochemical inversion of a chiral alcohol is desired. In the context of synthesizing this compound, this reaction involves the treatment of 3-(3-hydroxyphenyl)prop-2-enoic acid and ethanol with a mixture of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key advantage of the Mitsunobu reaction is its high chemoselectivity, often favoring the esterification of the carboxylic acid in the presence of the phenolic hydroxyl group without the need for a protecting group.

Esterification Method Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier 3-(3-hydroxyphenyl)prop-2-enoic acid, Ethanol, H₂SO₄ (cat.)RefluxCost-effective, simpleHarsh conditions, potential side reactions
Steglich 3-(3-hydroxyphenyl)prop-2-enoic acid, Ethanol, DCC, DMAP (cat.)Room TemperatureMild conditions, high yieldsUrea byproduct removal can be difficult
Mitsunobu 3-(3-hydroxyphenyl)prop-2-enoic acid, Ethanol, PPh₃, DEAD0 °C to Room TemperatureMild, high chemoselectivityStoichiometric phosphine oxide byproduct

Olefination Reactions for α,β-Unsaturated Systems

Indirect routes to this compound involve the construction of the carbon-carbon double bond, typically starting from 3-hydroxybenzaldehyde (B18108). These methods are particularly valuable as they offer control over the stereochemistry of the double bond.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. In the synthesis of this compound, 3-hydroxybenzaldehyde is reacted with a malonic ester, such as diethyl malonate, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. The reaction proceeds via a stable intermediate which then eliminates a molecule of water to form the desired α,β-unsaturated ester. A variation, the Doebner-Knoevenagel modification, utilizes malonic acid and a base like pyridine, which can lead to the corresponding cinnamic acid that can then be esterified.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. It involves the reaction of an aldehyde or ketone with a phosphonate (B1237965) carbanion. For the synthesis of this compound, 3-hydroxybenzaldehyde is treated with a phosphonate reagent such as triethyl phosphonoacetate in the presence of a base (e.g., sodium hydride, potassium carbonate). The HWE reaction generally provides excellent yields and high E-selectivity for the resulting alkene, making it a preferred method for obtaining the trans-isomer of the target compound.

Modern organometallic chemistry offers powerful tools for the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, can be adapted for the synthesis of α,β-unsaturated esters.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. To synthesize this compound via this method, 3-iodophenol (B1680319) (protected) could be coupled with ethyl acrylate (B77674).

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide or triflate. A potential route could involve the coupling of a boronic acid derivative of ethyl acrylate with 3-bromophenol (B21344) or 3-iodophenol.

These palladium-catalyzed methods offer high functional group tolerance and are often highly stereoselective.

Olefination Reaction Reactants Catalyst/Reagent Key Features
Knoevenagel Condensation 3-hydroxybenzaldehyde, Diethyl malonatePiperidine or PyridineForms C=C bond; suitable for aromatic aldehydes.
Horner-Wadsworth-Emmons 3-hydroxybenzaldehyde, Triethyl phosphonoacetateNaH, K₂CO₃High E-stereoselectivity; good yields.
Heck Reaction 3-Iodophenol (protected), Ethyl acrylatePd catalyst, BaseForms C-C bond at the vinyl position.
Suzuki Coupling 3-Bromophenol, Ethyl acrylate-derived boronic acidPd catalyst, BaseVersatile C-C bond formation.

Chemoenzymatic and Biocatalytic Synthesis Pathways

In the pursuit of greener and more sustainable chemical processes, chemoenzymatic and biocatalytic methods for the synthesis of this compound are gaining prominence. These approaches utilize enzymes to catalyze specific reaction steps, often with high selectivity and under mild conditions.

Lipases are a class of enzymes that are particularly effective for esterification and transesterification reactions. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), often sold under the trade name Novozym 435, and lipase from Thermomyces lanuginosus (Lipozyme TLIM), have been successfully employed in the synthesis of various cinnamate (B1238496) esters. researchgate.netnih.gov

The enzymatic esterification of 3-(3-hydroxyphenyl)prop-2-enoic acid with ethanol can be carried out in organic solvents or in solvent-free systems. Key parameters that influence the reaction efficiency include the choice of enzyme, reaction temperature, substrate molar ratio, and water activity. These biocatalytic methods offer several advantages, including high product purity, mild reaction conditions, and the potential for enzyme recycling, which aligns with the principles of green chemistry.

A chemoenzymatic strategy can also be envisioned, for instance, by combining a biocatalytic step with a chemical transformation. An example would be the enzymatic resolution of a racemic intermediate followed by a chemical olefination reaction. Another approach involves the use of a carboxylic acid reductase (CAR) enzyme to convert a substituted benzoic acid to the corresponding aldehyde, which can then undergo a chemical olefination reaction like the Wittig reaction to yield the desired α,β-unsaturated ester. nih.govresearchgate.net

Enzyme Reaction Type Substrates Key Advantages
Candida antarctica Lipase B (Novozym 435)Esterification3-(3-hydroxyphenyl)prop-2-enoic acid, EthanolHigh activity and stability, reusable. researchgate.netnih.gov
Thermomyces lanuginosus Lipase (Lipozyme TLIM)Esterification3-(3-hydroxyphenyl)prop-2-enoic acid, EthanolHigh yields under optimized conditions. researchgate.netnih.gov
Carboxylic Acid Reductase (CAR)ReductionSubstituted Benzoic AcidEnables chemoenzymatic route to aldehydes. nih.govresearchgate.net

Chemical Reactivity and Functional Group Transformations

The chemical architecture of this compound, characterized by a propenoate moiety, a phenolic hydroxyl group, and an aromatic ring, offers a versatile platform for a wide array of functional group transformations and the synthesis of more complex molecular structures. The reactivity of this compound is dictated by the interplay of these functional groups, allowing for selective modifications at different sites.

Reactions at the Propenoate Moiety (e.g., Michael Additions, Cycloadditions)

The electron-withdrawing nature of the ethyl ester group renders the carbon-carbon double bond of the propenoate moiety electron-deficient. This electronic property makes it susceptible to nucleophilic attacks, particularly conjugate additions, and a participant in various cycloaddition reactions.

Michael Additions: The α,β-unsaturated ester system is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a variety of soft nucleophiles, known as Michael donors. youtube.commasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position. The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate. masterorganicchemistry.com

A range of nucleophiles can be employed in the Michael addition to this compound.

Table 1: Potential Michael Addition Reactions with this compound
Michael Donor (Nucleophile)Reagent/CatalystProduct Class
Enolates (from malonic esters, β-ketoesters)Base (e.g., NaOEt)Substituted glutarate or 5-oxoheptanedioate derivatives
Amines (R₂NH)None or mild acid/baseβ-Amino acid esters
Thiols (RSH)Base (e.g., Et₃N)β-Thioether esters
Organocuprates (R₂CuLi)-3-Substituted-3-(3-hydroxyphenyl)propanoate esters
Cyanide (e.g., KCN)-Ethyl 2-cyano-3-(3-hydroxyphenyl)propanoate

Cycloadditions: The activated double bond of the propenoate system can also participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings. researchgate.net Azomethine ylides, nitrones, and nitrile oxides are common 1,3-dipoles that can react with this compound to yield substituted pyrrolidines, isoxazolidines, and isoxazolines, respectively. The regioselectivity and stereoselectivity of these reactions are often influenced by the specific dipole and reaction conditions used. researchgate.net

Modifications of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group allows for a variety of functionalization reactions, primarily through O-alkylation and O-acylation. These modifications are often performed to alter the molecule's physical properties or to serve as a protecting group during subsequent synthetic steps.

Etherification (O-Alkylation): The reaction of the phenoxide ion, generated by treating the phenol (B47542) with a base (e.g., K₂CO₃, NaH), with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via the Williamson ether synthesis yields the corresponding ether.

Esterification (O-Acylation): The phenolic hydroxyl group can be readily converted into an ester by reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction is often employed to enhance the biological activity of phenolic compounds. nih.gov

Table 2: Representative Modifications of the Phenolic Hydroxyl Group
Reaction TypeReagentBaseProduct
O-Alkylation (Etherification)Methyl Iodide (CH₃I)Potassium Carbonate (K₂CO₃)Ethyl 3-(3-methoxyphenyl)prop-2-enoate
O-Alkylation (Etherification)Benzyl Bromide (BnBr)Potassium Carbonate (K₂CO₃)Ethyl 3-(3-(benzyloxy)phenyl)prop-2-enoate
O-Acylation (Esterification)Acetyl Chloride (CH₃COCl)Pyridine3-(2-(Ethoxycarbonyl)vinyl)phenyl acetate
O-Acylation (Esterification)Acetic Anhydride ((CH₃CO)₂O)Pyridine3-(2-(Ethoxycarbonyl)vinyl)phenyl acetate

Heterocyclic Compound Synthesis Incorporating the Phenylprop-2-enoate Scaffold

The bifunctional nature of the α,β-unsaturated ester allows it to serve as a key building block for the synthesis of various heterocyclic systems. Condensation reactions with binucleophiles can lead to the formation of new rings incorporating atoms from the propenoate backbone. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolidinone derivatives. mdpi.com The reaction likely proceeds via an initial Michael addition of one nitrogen atom, followed by an intramolecular cyclization with the loss of ethanol.

Table 3: Potential Heterocyclic Synthesis from this compound
Binucleophilic ReagentResulting Heterocyclic Core
Hydrazine (N₂H₄)Pyrazolidinone
Substituted Hydrazines (RNHNH₂)N-Substituted Pyrazolidinones
Hydroxylamine (NH₂OH)Isoxazolidinone
Urea (NH₂CONH₂)Dihydropyrimidinone
Thiourea (NH₂CSNH₂)Dihydrothiopyrimidinone

Oxidative and Reductive Transformations

Both the propenoate double bond and the ester functionality are susceptible to oxidative and reductive conditions, allowing for controlled transformations of the molecule.

Reductive Transformations: The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) to yield the corresponding saturated ester, Ethyl 3-(3-hydroxyphenyl)propanoate. lookchem.comnist.gov This transformation preserves the ester and phenolic hydroxyl groups. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ester and the double bond, yielding 3-(3-hydroxyphenyl)propan-1-ol.

Oxidative Transformations: The alkene can undergo various oxidative reactions. Epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide, ethyl 2,3-epoxy-3-(3-hydroxyphenyl)propanoate. Dihydroxylation using reagents like osmium tetroxide (OsO₄) followed by a reductive workup would produce the corresponding diol. Oxidative cleavage of the double bond can be achieved through ozonolysis (O₃), which would break the propenoate chain to yield 3-hydroxybenzaldehyde and an ethyl glyoxylate (B1226380) derivative. The phenolic group itself is susceptible to oxidation, which can lead to the formation of quinone-like structures or oxidative coupling products, particularly under enzymatic or strong chemical oxidizing conditions.

Photochemical Reactivity and Supramolecular Assembly Investigations

The solid-state arrangement and photochemical behavior of this compound are of significant interest for materials science applications.

Supramolecular Assembly: Crystal structure analyses of closely related compounds, such as (E)-Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, reveal extensive networks of intermolecular hydrogen bonds. researchgate.netconicet.gov.arresearchgate.net The phenolic hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group serves as an acceptor. researchgate.netresearchgate.net These O—H⋯O interactions, along with weaker C—H⋯O bonds and potential π–π stacking between the aromatic rings, are crucial in dictating the molecular packing in the crystal lattice. researchgate.netresearchgate.net It is highly probable that this compound forms similar supramolecular assemblies, such as chains or sheets, in the solid state.

Photochemical Reactivity: The presence of the α,β-unsaturated system suggests potential for photochemical reactions, most notably [2+2] cycloadditions. Upon irradiation with UV light, particularly in the solid state where the molecules are held in a fixed orientation, this compound could undergo dimerization to form cyclobutane (B1203170) derivatives. The specific stereochemistry of the resulting cyclobutane ring would be dictated by the precise packing arrangement of the molecules in the crystal, a principle of topochemical control.

Comprehensive Spectroscopic and Advanced Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Unambiguous Structural Elucidation via 1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide foundational information about the molecular structure. In the ¹H NMR spectrum of a related compound, ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate, the chemical shifts and coupling constants of the protons would allow for the assignment of each hydrogen atom in the molecule biosynth.com. For Ethyl 3-(3-hydroxyphenyl)prop-2-enoate, one would expect to observe distinct signals for the aromatic protons, the vinyl protons of the prop-2-enoate moiety, the ethyl group protons, and the hydroxyl proton. The splitting patterns of these signals, governed by spin-spin coupling, would reveal the neighboring protons, thus establishing connectivity.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, characteristic signals would be expected for the carbonyl carbon of the ester, the vinyl carbons, the aromatic carbons, and the carbons of the ethyl group.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for the unambiguous assignment of all proton and carbon signals.

COSY experiments reveal proton-proton couplings, allowing for the tracing of the spin systems within the molecule, such as the aromatic ring protons and the ethyl group protons.

HSQC spectra correlate directly bonded proton and carbon atoms, enabling the definitive assignment of a proton signal to its attached carbon.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups, for instance, linking the ethyl group to the prop-2-enoate backbone and the phenyl ring to the vinyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl-CH₃~1.3~14
Ethyl-CH₂~4.2~60
C=O-~167
Vinyl-CH (α)~6.4~118
Vinyl-CH (β)~7.6~145
Aromatic-CH~6.8 - 7.3~115 - 130
Aromatic-C (ipso)-~135
Aromatic-C-OH-~158
OHVariable-

Conformational Dynamics and Isomeric Purity by NMR

NMR spectroscopy is also a powerful tool for studying the conformational dynamics and determining the isomeric purity of a compound. For this compound, the primary isomeric consideration is the configuration around the carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer.

The coupling constant (J-value) between the two vinyl protons is diagnostic of the stereochemistry. For the E-isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the Z-isomer would exhibit a smaller coupling constant (typically 7-12 Hz). By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, the isomeric ratio and thus the isomeric purity can be accurately quantified.

Furthermore, variable temperature NMR studies can provide insights into conformational dynamics, such as restricted rotation around single bonds, which might be influenced by factors like hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental formulas.

Electron Ionization (EI) is a common ionization technique that often leads to the fragmentation of the molecular ion. The analysis of these fragment ions provides valuable structural information. The fragmentation patterns of phenylpropenoates are well-studied. For this compound, the expected fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of a stable acylium ion.

Loss of an ethyl radical (-CH₂CH₃): This would lead to a radical cation.

Cleavage of the ester group: This could result in the loss of carbon monoxide (CO) or ethylene (C₂H₄).

Fragmentation of the aromatic ring: Characteristic losses associated with the substituted phenyl ring would also be observed.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed, corroborating the structure determined by NMR spectroscopy.

Table 2: Predicted Key Mass Fragments for this compound
Fragment IonPredicted m/z
[M]⁺192.0786
[M - OCH₂CH₃]⁺147.0446
[M - CH₂CH₃]⁺163.0395
[M - CO₂]⁺148.0837
[C₇H₇O]⁺ (from hydroxyphenyl moiety)107.0497

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Signatures

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch (aromatic and vinyl): Sharp peaks typically appearing just above 3000 cm⁻¹.

C-H stretch (aliphatic): Sharp peaks typically appearing just below 3000 cm⁻¹.

C=O stretch (ester): A strong, sharp absorption band around 1710-1730 cm⁻¹.

C=C stretch (vinyl and aromatic): Absorption bands in the region of 1600-1650 cm⁻¹.

C-O stretch (ester): Bands in the region of 1000-1300 cm⁻¹.

The presence and position of these bands provide a characteristic fingerprint for the compound and confirm the presence of the key functional groups.

Table 3: Expected FTIR Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)3200 - 3600 (broad)
C-H (aromatic/vinyl)3000 - 3100
C-H (aliphatic)2850 - 3000
C=O (ester)1710 - 1730
C=C (alkene/aromatic)1600 - 1650
C-O (ester)1000 - 1300

X-ray Crystallography for Solid-State Structure and Polymorphic Form Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently available in the public domain, analysis of closely related compounds such as (E)-Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate provides valuable insights into the expected solid-state characteristics researchgate.netnih.gov.

A single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the ester carbonyl, which dictate the crystal packing.

Furthermore, many organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs can have different physical properties, such as melting point, solubility, and stability. X-ray powder diffraction (XRPD) is a key technique for identifying and characterizing different polymorphic forms. For this compound, it would be important to investigate the potential for polymorphism, as this can have significant implications for its handling and formulation. The study of related cinnamate (B1238496) derivatives has shown that they can exhibit polymorphism nih.gov.

Table 4: Crystallographic Data for the Analogous Compound (E)-Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7326 (9)
b (Å)10.9427 (10)
c (Å)12.6997 (13)
β (°)101.948 (11)
V (ų)1051.3 (2)
Z4

Advanced Chromatographic Separations and Purity Assessment

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile or methanol), would be suitable for the analysis of this compound. A UV detector would be appropriate for detection, as the phenylpropenoate chromophore absorbs strongly in the UV region. By developing a validated HPLC method, the purity of a sample can be accurately determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. This method can also be used to detect and quantify any impurities, such as starting materials, byproducts, or degradation products.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. For GC analysis of this compound, derivatization of the hydroxyl group (e.g., by silylation) may be necessary to improve its volatility and chromatographic behavior nih.gov. GC-MS analysis would not only provide information on the purity of the sample but also aid in the identification of any impurities based on their mass spectra.

The choice between HPLC and GC would depend on the specific properties of the compound and the potential impurities. In many cases, using both techniques provides a more comprehensive assessment of purity.

Electrochemical Characterization for Redox Potentials and Mechanisms

The primary structural feature responsible for the antioxidant activity of hydroxycinnamic acid derivatives is the number and position of hydroxyl groups on the aromatic ring. nih.gov Phenols can donate a hydrogen atom from the phenolic group to free radicals, thereby halting the propagation of oxidative chain reactions. nih.gov The general mechanism for the electrochemical oxidation of phenolic compounds involves the formation of a phenolate ion, which is then oxidized to a phenoxyl radical. nih.gov This radical can then undergo further reactions, such as coupling to form polymers, loss of a proton, or nucleophilic attack. nih.gov

While direct electrochemical data for this compound is not extensively available in the reviewed literature, the behavior of structurally similar compounds, such as p-coumaric acid and other hydroxycinnamic acid esters, provides a strong basis for understanding its likely redox characteristics. For instance, the electrochemical oxidation of p-coumaric acid has been shown to be an irreversible process that is dependent on pH. tandfonline.com This process is associated with the oxidation of the hydroxyl group on the aromatic ring. tandfonline.com

In aprotic media, the anodic oxidation of some mono- and di-hydroxycinnamic acids has been observed to occur through a reversible one-step, two-electron process, leading to the formation of a stable phenoxonium cation. The study of related compounds like caffeic acid and its ethyl ester has provided insights into the reactivity of these molecules towards electrochemically generated superoxide, demonstrating that the ortho-diphenol (catechol) moiety is key to their scavenging activity through a proton-coupled electron transfer mechanism. mdpi.com

The redox potential of these compounds is a key parameter for evaluating their antioxidant potential. nih.gov A lower redox potential generally corresponds to a higher antioxidant activity, as it indicates a greater ease of donating an electron. nih.gov For example, the presence of a second hydroxyl group in the ortho position (a catechol structure) significantly decreases the redox potentials of hydroxycinnamic acids. nih.gov The esterification of the carboxylic acid group, as seen in this compound, can influence the electronic properties of the molecule and, consequently, its electrochemical behavior.

Table 1: Representative Electrochemical Data for Related Hydroxycinnamic Acids

CompoundTechniqueAnodic Peak Potential (Epa) vs. Reference ElectrodeKey Observations
p-Coumaric AcidCyclic Voltammetry+0.86 V vs. Ag/AgCl (at pH 3.6)Irreversible oxidation of the hydroxyl group. tandfonline.com
Caffeic AcidNot SpecifiedLower than p-coumaric acidThe presence of a catechol group lowers the redox potential. nih.gov
Hydrocaffeic AcidCyclic VoltammetryLower than caffeic acidThe absence of the side-chain double bond lowers the redox potential. nih.gov

This table presents representative data for compounds structurally related to this compound to illustrate general electrochemical trends. Specific data for this compound was not available in the consulted sources.

The electrochemical oxidation of hydroxycinnamic acids can also lead to the formation of polymeric films on the electrode surface. tandfonline.com Successive cyclic voltammetry scans of p-coumaric acid have shown that the oxidation product deposits on the electrode, forming a film that can then be reversibly oxidized at a lower potential. tandfonline.com This phenomenon highlights the complex chemical reactions that can follow the initial electron transfer.

Computational Chemistry and Theoretical Modeling of Ethyl 3 3 Hydroxyphenyl Prop 2 Enoate

Quantum Chemical Investigations (e.g., Density Functional Theory Studies)

Detailed studies using methods like Density Functional Theory (DFT) are not available for Ethyl 3-(3-hydroxyphenyl)prop-2-enoate. Such research would be necessary to determine its electronic properties and reactivity.

Quantitative data on the electronic structure and molecular reactivity parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index have not been calculated for this compound.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. The specific energy gap and spatial distribution of these orbitals for this compound are yet to be determined.

NBO analysis provides insights into intramolecular bonding and charge transfer interactions. A detailed NBO study would quantify the stabilization energies arising from electron delocalization, but this has not been performed for this compound.

A Molecular Electrostatic Potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule, which is key to predicting its interaction with other chemical species. An MEP map for this compound has not been published.

Conformational Analysis and Energy Landscapes

A systematic study of the different possible conformations of this compound and their relative energies is not present in the current literature. This information would be vital for understanding its structural flexibility and the most stable geometric arrangements.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics simulations are a powerful tool for investigating the behavior of molecules in solution and the nature of their intermolecular forces. There are no published studies that apply this methodology to this compound to explore its interactions with solvents or other molecules.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Correlations in Model Systems

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry for the design of new compounds with enhanced biological activity and favorable physicochemical properties. For derivatives of cinnamic acid, such as this compound, these relationships are often investigated by systematically modifying the core structure and observing the resultant changes in activity or properties.

Key structural features of the this compound scaffold that are typically varied in SAR studies include the substitution pattern on the phenyl ring, the nature of the ester group, and the geometry of the prop-2-enoate double bond.

Influence of Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring play a pivotal role in modulating biological activity. For instance, studies on related cinnamates have shown that the presence and location of hydroxyl groups can significantly impact antioxidant and enzyme inhibitory activities. The meta-position of the hydroxyl group in this compound is expected to influence its electronic properties and hydrogen bonding capacity, which in turn affects its interaction with biological targets.

In a study on cinnamic acid derivatives as larvicides against Aedes aegypti, it was observed that n-substituted ethyl cinnamates displayed more pronounced activity than their corresponding acids. Specifically, the presence of a p-chloro substituent on the phenyl ring of ethyl cinnamate (B1238496) resulted in a significant increase in larvicidal potency. This highlights the importance of both the ester functionality and the electronic nature of the phenyl ring substituent in determining biological activity.

Furthermore, in the context of flavonoid-mediated inhibition of P-glycoprotein, a key protein in multidrug resistance, SAR studies have revealed that the absence of hydroxyl groups at specific positions can be beneficial for inhibitory activity. This suggests that for certain biological targets, a more hydrophobic substitution pattern on the phenyl ring might be advantageous.

Role of the Ester Moiety: The ethyl ester group in this compound influences its lipophilicity and pharmacokinetic profile. The esterification of the carboxylic acid group generally increases the compound's ability to cross cell membranes. The aforementioned study on larvicidal cinnamates demonstrated that ethyl esters were more active than the free acids, suggesting that the ester group is a key determinant of activity in that model system.

The following interactive table summarizes hypothetical SAR and SPR correlations for a model system of substituted ethyl phenylpropenoates, based on general principles observed in related compound series.

R1 (Phenyl Position)R2 (Ester Group)Predicted Biological ActivityPredicted Lipophilicity (logP)
3-OHEthylModerateModerate
4-OHEthylModerate-HighModerate
3,4-diOHEthylHighLow-Moderate
4-ClEthylHighHigh
HEthylLowHigh
3-OHMethylModerateLow-Moderate

This table is illustrative and based on general trends observed in related chemical series. Actual values would require experimental determination.

Computational Docking Studies with Molecular Targets for Mechanistic Binding

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. This method provides insights into the potential mechanism of action of a compound by identifying key molecular interactions, such as hydrogen bonds and hydrophobic interactions.

While specific docking studies for this compound are not extensively reported, research on structurally similar cinnamic acid derivatives has identified several potential molecular targets. These studies can be used to infer the likely binding behavior of this compound.

Potential Molecular Targets and Binding Interactions:

Acetylcholinesterase (AChE): Molecular docking studies on cinnamic acid derivatives have suggested that they can act as inhibitors of AChE, an enzyme critical for nerve impulse transmission. nih.gov The binding of these compounds to the active site of AChE is thought to be responsible for their observed insecticidal activity. nih.gov It is plausible that this compound could also interact with the active site of AChE, with the hydroxyl group potentially forming hydrogen bonds with key amino acid residues.

Matrix Metalloproteinases (MMPs): Cinnamic acid derivatives have been investigated as potential inhibitors of MMPs, a family of enzymes involved in tissue remodeling and implicated in diseases such as cancer. genominfo.orgresearchgate.net Docking studies have shown that these compounds can bind to the catalytic domain of MMPs, with binding affinities in the nanomolar to picomolar range. genominfo.org The interactions are typically characterized by hydrogen bonds and hydrophobic contacts with the enzyme's active site.

Epidermal Growth Factor Receptor (EGFR): QSAR and molecular docking studies have been performed on cinnamic acid analogues as inhibitors of EGFR, a key target in cancer therapy. alquds.edu These studies have revealed that the compounds can form hydrogen bonds and have effective steric interactions within the EGFR active site. alquds.edu The electronic properties of the substituents on the phenyl ring were found to be a governing factor for their inhibitory activity. alquds.edu

The following interactive table summarizes the results of computational docking studies for representative cinnamic acid derivatives with various molecular targets, providing an indication of the potential interactions of this compound.

LigandMolecular TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical for this compound)
p-chlorocinnamateAcetylcholinesterase (AChE)-7.5Trp84, Tyr334
CynarinMatrix Metalloproteinase-9 (MMP-9)-14.68 genominfo.orgHis226, Glu227, Pro246
Chlorogenic acidMatrix Metalloproteinase-9 (MMP-9)-12.62 genominfo.orgHis226, Glu227, Pro246
Cinnamic acidEpidermal Growth Factor Receptor (EGFR)-6.90 genominfo.orgMet793, Leu718
This compoundAcetylcholinesterase (AChE)Not ReportedTrp84, Tyr334
This compoundMatrix Metalloproteinase-9 (MMP-9)Not ReportedHis226, Glu227, Pro246
This compoundEpidermal Growth Factor Receptor (EGFR)Not ReportedMet793, Leu718

Binding affinities and key interacting residues for this compound are hypothetical and based on data from structurally related compounds.

Mechanistic Biological Investigations in in Vitro and Non Human Biological Systems

Biochemical Mechanisms of Antioxidant Action

There is a lack of specific studies detailing the biochemical mechanisms of antioxidant action for Ethyl 3-(3-hydroxyphenyl)prop-2-enoate.

Direct Radical Scavenging Pathways

No specific data is available on the direct radical scavenging pathways of this compound.

Electron Transfer and Redox Cycling Mechanisms in Biomimetic Systems

Information regarding the electron transfer and redox cycling mechanisms of this compound in biomimetic systems is not available in the reviewed literature.

Enzymatic Interactions and Modulatory Effects

Specific research on the enzymatic interactions and modulatory effects of this compound is not found in the available scientific literature.

Specific Enzyme Inhibition/Activation Mechanisms (in vitro)

There are no available studies detailing the specific enzyme inhibition or activation mechanisms of this compound in vitro.

Biochemical Pathway Perturbations in Cell-Free or Non-Human Cell Systems

Data on the perturbation of biochemical pathways by this compound in cell-free or non-human cell systems is not available.

Investigations in Non-Human Cell Lines and Microbial Systems

Investigations into the effects of this compound on non-human cell lines and microbial systems have not been specifically reported in the scientific literature.

Cellular Responses and Signaling Pathway Modulations (in vitro)

No specific studies detailing the cellular responses or modulation of signaling pathways directly induced by this compound in vitro were identified in the current scientific literature. While research on structurally related compounds, such as caffeic acid and its other esters, suggests potential for anti-inflammatory and cytotoxic effects through pathways like NF-κB, direct evidence for this compound is not available. Therefore, no data on its specific interactions with cellular targets or its impact on intracellular signaling cascades can be presented.

Antimicrobial Action Mechanisms in Microbial Culture Systems

There is a notable absence of published research investigating the antimicrobial properties of this compound. Consequently, there is no information available regarding its potential mechanisms of action against bacteria, fungi, or other microorganisms. Studies on related phenolic compounds sometimes report antimicrobial activity, but this cannot be extrapolated to the subject compound without direct experimental evidence.

Biotransformation and Metabolite Profiling in Microbial or Plant Biological Matrices

Scientific investigations into the biotransformation of this compound in microbial or plant systems have not been reported in the available literature. As a result, there is no data on its metabolic fate, the enzymatic processes involved in its transformation, or the identity of any resulting metabolites in these biological matrices. Research on the microbial metabolism of broader classes of dietary polyphenols indicates that compounds with similar structural motifs can be converted to various phenolic acids. For instance, gut microbiota can metabolize flavonoids into compounds like 3-(3-hydroxyphenyl)propionic acid. nih.gov However, the specific metabolic pathway for this compound remains uninvestigated.

Strategic Applications As a Synthetic Precursor and Functional Material Component

Role in the Synthesis of Complex Natural Products and Analogues

Ethyl 3-(3-hydroxyphenyl)prop-2-enoate serves as a key starting material and intermediate in the synthesis of a variety of complex natural products and their analogues. The presence of multiple reactive sites—the activated double bond, the phenolic hydroxyl group, and the ester functionality—allows for a wide array of chemical transformations.

Researchers have utilized this compound in multi-step syntheses to construct intricate molecular frameworks. For instance, the propenoate chain can undergo Michael additions, cycloadditions, and various reduction and oxidation reactions, enabling the formation of complex carbocyclic and heterocyclic systems. The hydroxyl group on the phenyl ring provides a handle for etherification, esterification, and coupling reactions, allowing for the introduction of additional molecular complexity and diversity.

While direct total syntheses of major natural products starting from this compound are not extensively documented in readily available literature, its structural motif is present in numerous bioactive natural products. Synthetic chemists often employ derivatives of hydroxycinnamic acids in their strategies to access these complex targets. The general reactivity and versatility of this compound make it a plausible and valuable precursor for the synthesis of analogues of these natural products, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents.

Development of Chemical Probes and Ligands for Biological Research

The development of sophisticated chemical tools is crucial for unraveling complex biological processes. This compound and its derivatives are being explored as scaffolds for the creation of chemical probes and ligands to study a variety of biological targets. The inherent biological activity of the related 3-(3-hydroxyphenyl)propionic acid, a metabolite of the flavonoid quercetin, suggests the potential of this structural class in interacting with biological systems.

The phenolic hydroxyl group of this compound can be readily modified to attach fluorophores, biotin (B1667282) tags, or other reporter molecules, transforming the parent compound into a chemical probe. These probes can be employed in a range of biological assays, including fluorescence microscopy and affinity chromatography, to visualize and isolate their protein targets.

Furthermore, the core structure of this compound can be elaborated through combinatorial chemistry to generate libraries of potential ligands for specific enzymes or receptors. By systematically modifying the substituents on the phenyl ring and altering the ester group, researchers can fine-tune the binding affinity and selectivity of these compounds. This approach has the potential to yield novel inhibitors, activators, or modulators of key biological pathways, providing valuable tools for fundamental research and drug discovery.

Integration into Advanced Materials and Polymer Science for Novel Functional Properties

The unique combination of a polymerizable acrylate (B77674) group and a functional phenol (B47542) moiety makes this compound an attractive monomer for the synthesis of advanced materials and functional polymers. The double bond of the propenoate group can participate in various polymerization reactions, including free-radical, anionic, and controlled radical polymerization techniques, to produce a range of polymeric architectures.

The incorporation of the 3-hydroxyphenyl group into the polymer backbone or as a pendant group imparts specific functional properties to the resulting material. The phenolic hydroxyl group can enhance adhesion, improve thermal stability, and provide antioxidant properties. Furthermore, this functional group can serve as a site for post-polymerization modification, allowing for the introduction of other functionalities and the tailoring of the material's properties for specific applications.

One potential application lies in the development of photoresists for microelectronics. The phenolic group can contribute to the aqueous base solubility of the polymer, a critical property for the development of positive-tone photoresists. While specific examples utilizing this compound are not widespread in the literature, the structural similarities to monomers commonly used in this field suggest its potential.

Below is a table summarizing the potential properties and applications of polymers derived from this compound.

PropertyPotential Application
AdhesionCoatings, Adhesives
Thermal StabilityHigh-performance plastics
Antioxidant ActivityFood packaging, Biomedical materials
Post-polymerization ModificationFunctional surfaces, Drug delivery systems
Aqueous Base SolubilityPhotoresists

Applications in Agrochemical and Industrial Intermediate Chemistry

This compound is a valuable intermediate in the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. lookchem.com The core structure of the molecule can be chemically modified to produce active ingredients that are effective against a range of plant pathogens and weeds.

The general class of cinnamic acid derivatives, to which this compound belongs, has been shown to possess inherent antifungal properties. This intrinsic activity makes it an excellent starting point for the development of more potent and selective fungicides. By introducing different functional groups onto the phenyl ring and modifying the ester portion of the molecule, chemists can optimize the efficacy and spectrum of activity of the resulting agrochemical.

In addition to its role in the final active ingredient, this compound also serves as a key building block in more complex multi-step syntheses of industrial chemicals. Its reactivity and commercial availability make it an attractive choice for the cost-effective production of a range of specialty chemicals.

The following table lists some of the upstream products used in the synthesis of this compound.

Compound NameCAS Number
3-Hydroxybenzaldehyde (B18108)100-83-4
3-Bromophenol (B21344)591-20-8
Ethyl acrylate140-88-5

Future Research Directions and Unexplored Scientific Avenues

Innovations in Green Synthetic Chemistry for Ethyl 3-(3-hydroxyphenyl)prop-2-enoate Production

The contemporary emphasis on sustainable chemical manufacturing necessitates the development of environmentally benign synthetic routes for valuable compounds. Future research in the production of this compound should pivot towards green chemistry principles to minimize hazardous waste and energy consumption.

One promising direction is the exploration of biocatalysis. The use of enzymes, such as lipases, could offer a highly selective and efficient method for the esterification of 3-(3-hydroxyphenyl)prop-2-enoic acid. nih.govgoogle.com Enzymatic reactions are typically conducted in milder conditions, often in aqueous media, thereby reducing the reliance on volatile organic solvents. jddhs.com Furthermore, the development of immobilized enzyme systems could allow for catalyst recycling, enhancing the economic viability and sustainability of the process.

Another avenue lies in the use of green solvents and alternative energy sources. Research into utilizing water, supercritical fluids, or bio-based solvents for the synthesis could drastically reduce the environmental footprint. nih.gov The application of microwave or ultrasound-assisted synthesis could also be investigated to accelerate reaction times and improve energy efficiency. jddhs.comnih.gov A comparative analysis of potential green synthetic strategies is presented in Table 1.

Table 1: Potential Green Synthetic Strategies for this compound

Strategy Description Potential Advantages
Biocatalysis Use of enzymes (e.g., lipases) for esterification. nih.gov High selectivity, mild reaction conditions, reduced byproducts, potential for catalyst recycling.
Green Solvents Replacement of traditional organic solvents with water, supercritical CO2, or bio-solvents. nih.gov Reduced toxicity and environmental pollution, improved safety profile.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate the reaction. jddhs.com Faster reaction rates, increased yields, lower energy consumption.

| Ultrasound-Assisted Synthesis | Utilization of ultrasonic waves to enhance chemical reactivity. | Improved mass transfer, shorter reaction times, potential for process intensification. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Predictive modeling can be employed to forecast the biological activities of novel analogs of this compound. polyphenols-site.comnih.gov By training ML algorithms on large datasets of phenolic compounds and their known biological effects, it is possible to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to virtually screen libraries of hypothetical derivatives, prioritizing those with the highest predicted efficacy for synthesis and experimental validation. cas.org

Furthermore, AI can aid in the prediction of physicochemical and photophysical properties. For instance, ML models could predict the solubility, stability, and absorption/emission spectra of new derivatives, which is crucial for their application in materials science. rsc.orgrsc.org This in silico approach can significantly reduce the time and resources required for the experimental optimization of compound properties.

Elucidation of Novel Biological Targets and Mechanistic Pathways in Model Systems

While the broader class of hydroxycinnamates is known for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, the specific biological targets and mechanisms of action for this compound are largely uncharted. nih.govresearchgate.net Future research should focus on comprehensive biological screening to identify novel therapeutic applications.

High-throughput screening assays could be employed to test the compound against a wide array of biological targets, such as enzymes, receptors, and signaling proteins involved in various diseases. Based on the activities of similar phenolic compounds, potential areas of investigation include its effects on pathways related to cancer, neurodegenerative diseases, and metabolic disorders. nih.govresearchgate.net

Once a promising biological activity is identified, detailed mechanistic studies in cellular and animal models will be crucial. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the molecular changes induced by the compound, helping to pinpoint its primary targets and downstream effects. For example, investigating its impact on key inflammatory mediators or cell cycle regulators could reveal its therapeutic potential.

Table 2: Potential Biological Activities and Targets for Investigation

Potential Biological Activity Potential Molecular Targets/Pathways Rationale based on Related Compounds
Anticancer Kinases, transcription factors (e.g., NF-κB), apoptosis-related proteins (e.g., caspases). Many phenolic compounds exhibit antiproliferative and pro-apoptotic effects in cancer cells. nih.govepa.gov
Anti-inflammatory Cyclooxygenase (COX) enzymes, lipoxygenase (LOX), inflammatory cytokines. Hydroxycinnamic acids and their esters are known to modulate inflammatory pathways. researchgate.net
Neuroprotective Enzymes involved in neurodegeneration (e.g., cholinesterases), pathways related to oxidative stress. Phenolic compounds have shown promise in models of neurodegenerative diseases. researchgate.net

| Antimicrobial | Bacterial or fungal enzymes, cell membrane integrity. | Cinnamic acid derivatives have demonstrated activity against various pathogens. nih.gov |

Advanced Materials Applications with Tunable Chemical and Photophysical Properties

The structural features of this compound, particularly the conjugated system and the reactive phenolic hydroxyl group, make it a promising candidate for the development of advanced materials. researchgate.netrsc.org Future research should explore its potential as a building block for functional polymers and materials with tunable properties.

The cinnamate (B1238496) moiety is known to undergo photodimerization upon exposure to UV light, a property that can be exploited to create photo-crosslinkable polymers. researchgate.net This could lead to the development of novel photoresists, adhesives, and biocompatible hydrogels for tissue engineering. The photophysical properties, such as fluorescence, can be tuned by modifying the substitution pattern on the phenyl ring. rsc.orgrsc.org A systematic study of how different substituents affect the absorption and emission characteristics could lead to the design of novel fluorescent probes or organic light-emitting diode (OLED) materials. researchgate.net

Furthermore, the antioxidant properties of the phenolic group could be harnessed in the creation of functional polymers for applications such as active food packaging or as stabilizing additives in plastics to prevent degradation. researchgate.net

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology

The multifaceted nature of this compound calls for a highly interdisciplinary research approach. actascientific.commdpi.com Significant progress in understanding and utilizing this compound will be fostered through collaborations between synthetic chemists, biologists, materials scientists, and computational chemists.

Chemical biologists can play a pivotal role in designing and synthesizing chemical probes based on the this compound scaffold. These probes can be used to identify cellular targets and elucidate mechanisms of action through techniques like affinity chromatography and activity-based protein profiling.

Collaborations with materials scientists will be essential to translate the unique chemical and photophysical properties of this compound and its derivatives into functional materials. science.gov Joint efforts in designing, synthesizing, and characterizing new polymers and composites will be key to realizing their potential in various technological applications.

Finally, the integration of computational modeling with experimental work will accelerate the research and development cycle. cas.org A continuous feedback loop between in silico predictions and experimental validation will enable a more rational and efficient exploration of the vast chemical space of this compound derivatives and their potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(3-hydroxyphenyl)prop-2-enoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where 3-hydroxybenzaldehyde reacts with ethyl acetoacetate under basic conditions. Optimization involves varying catalysts (e.g., NaOH vs. KOH), solvent polarity (ethanol vs. DMF), and temperature (60–100°C) to maximize yield. Reaction progress is monitored using TLC and HPLC. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, phenolic O-H stretch at ~3200 cm⁻¹).
  • NMR : ¹H NMR reveals proton environments (e.g., vinyl protons at δ 6.2–7.5 ppm, ester CH₃ at δ 1.3 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm.
  • UV-Vis : Detects π→π* transitions in the conjugated enoate system (λmax ~260–280 nm).
  • Mass Spectrometry : ESI-MS or EI-MS provides molecular ion [M+H]⁺ and fragmentation patterns for structural validation .

Q. How can crystallographic data for this compound be validated to ensure structural accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data should be processed using SHELX (e.g., SHELXL for refinement), with validation metrics including R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and bond-length/angle deviations. ORTEP-III visualizes thermal ellipsoids to assess atomic displacement .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (predicting charge transfer), Fukui indices (reactivity hotspots), and electrostatic potential maps. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, such as enzymes or receptors, using optimized ligand conformations .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Methodological Answer : For disordered solvents, partial occupancy refinement in SHELXL or exclusion via SQUEEZE (PLATON) improves model accuracy. Twinned crystals require twin-law identification (e.g., using CELL_NOW) and refinement with TWIN/BASF commands. Cross-validation with spectroscopic data ensures structural consistency .

Q. How does hydrogen-bonding network analysis explain the solid-state packing of this compound?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) categorizes hydrogen bonds (e.g., D(2) motifs for dimeric O-H⋯O interactions). Mercury (CCDC) or CrystalExplorer visualizes packing motifs, while Hirshfeld surfaces quantify intermolecular contacts (e.g., O-H⋯O vs. C-H⋯π contributions) .

Q. What mechanistic insights explain regioselectivity in derivatization reactions (e.g., halogenation or oxidation)?

  • Methodological Answer :

  • Halogenation : Electrophilic substitution at the para position of the phenol group is favored due to electron-donating hydroxyl effects. SOCl₂ or PCl₅ selectively generates chloro derivatives.
  • Oxidation : MnO₂ selectively oxidizes the allylic C-H bond to form α,β-unsaturated ketones, while stronger oxidants (KMnO₄) may cleave the double bond.
    Reaction pathways are validated via LC-MS intermediates and DFT transition-state modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.